1-Bromo-3-fluoro-2-methyl-5-(trifluoromethyl)benzene
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Overview
Description
1-Bromo-3-fluoro-2-methyl-5-(trifluoromethyl)benzene is an aromatic compound with the molecular formula C8H5BrF4. This compound is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzene ring. It is used in various chemical reactions and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-fluoro-2-methyl-5-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 3-fluoro-2-methyl-5-(trifluoromethyl)benzene using bromine or a brominating agent under controlled conditions . Another method includes the use of Friedel-Crafts acylation followed by bromination .
Industrial Production Methods: The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-fluoro-2-methyl-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 3-fluoro-2-methyl-5-(trifluoromethyl)phenol .
Scientific Research Applications
1-Bromo-3-fluoro-2-methyl-5-(trifluoromethyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-Bromo-3-fluoro-2-methyl-5-(trifluoromethyl)benzene exerts its effects involves interactions with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability . These interactions can influence the compound’s reactivity and its ability to interact with biological molecules .
Comparison with Similar Compounds
- 1-Bromo-3-fluoro-5-(trifluoromethyl)benzene
- 1-Bromo-2-fluoro-3-methyl-5-(trifluoromethyl)benzene
- 3-Bromo-5-fluorobenzotrifluoride
Uniqueness: 1-Bromo-3-fluoro-2-methyl-5-(trifluoromethyl)benzene is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and physical properties. The presence of both bromine and fluorine atoms, along with the trifluoromethyl group, makes it a valuable compound for various synthetic applications .
Properties
Molecular Formula |
C8H5BrF4 |
---|---|
Molecular Weight |
257.02 g/mol |
IUPAC Name |
1-bromo-3-fluoro-2-methyl-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H5BrF4/c1-4-6(9)2-5(3-7(4)10)8(11,12)13/h2-3H,1H3 |
InChI Key |
ARKFSJVNDJOKLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1Br)C(F)(F)F)F |
Origin of Product |
United States |
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